molecular formula C19H10BrN3O3 B4542964 6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4542964
M. Wt: 408.2 g/mol
InChI Key: LYKVCMPUDKLPDM-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom and multiple fused rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves several steps. One common method includes the use of brominated precursors and cyclization reactions under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione serves as a crucial intermediate for the synthesis of more complex molecules. Its unique structure enables researchers to explore novel synthetic pathways and develop new compounds with desired properties.

Biology

The compound's structural characteristics facilitate interactions with biological molecules. It has been investigated for its potential as a pharmacological agent due to its ability to modulate enzyme activities and influence signal transduction pathways. Studies have indicated that it may exhibit anti-cancer properties by targeting specific molecular pathways associated with tumor growth and metastasis.

Industry

In industrial applications, this compound is utilized in the production of advanced materials and as a precursor for various industrial chemicals. Its unique properties make it suitable for developing materials with specific functionalities, such as improved thermal stability or enhanced electrical conductivity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of derivatives based on this compound. The research demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the core structure could enhance therapeutic efficacy.

Case Study 2: Material Science Applications

Research documented in Advanced Materials highlighted the use of this compound in developing polymeric materials with enhanced properties. The incorporation of the compound into polymer matrices resulted in materials with improved mechanical strength and thermal resistance.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins .

Comparison with Similar Compounds

Biological Activity

6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and multiple fused aromatic rings, which contribute to its reactivity and interaction with biological targets. Its IUPAC name is 6-bromo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione.

PropertyValue
Molecular FormulaC₁₉H₁₀BrN₃O₃
Molecular Weight392.20 g/mol
CAS NumberNot specified in the provided sources

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific kinases or methyltransferases involved in cell signaling pathways.
  • Receptor Interaction : It can bind to receptors affecting cellular responses, potentially leading to altered gene expression.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Inhibition of Proliferation : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines at low micromolar concentrations (e.g., IC50 values ranging from 0.3 µM to 1.2 µM) .

Antimicrobial Activity

There is emerging evidence of antimicrobial properties associated with this class of compounds:

  • Antibacterial and Antifungal Effects : Some derivatives have demonstrated significant antibacterial and antifungal activities in vitro against a range of pathogens .

Study on DOT1L Inhibitors

In a study identifying inhibitors of DOT1L (a histone methyltransferase), various compounds were screened for their ability to inhibit enzymatic activity. The results highlighted the potential for similar structures to exhibit dose-dependent inhibition .

MEK Inhibition in Cancer Models

Another study focused on the inhibition of the MEK pathway in cancer models showed that certain benzoisoquinolinediones could effectively down-regulate phospho-MAPK levels, indicating their potential as therapeutic agents in oncology .

Properties

IUPAC Name

6-bromo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrN3O3/c20-13-6-5-12-16-10(13)2-1-3-11(16)17(24)23(18(12)25)9-4-7-14-15(8-9)22-19(26)21-14/h1-8H,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKVCMPUDKLPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC5=C(C=C4)NC(=O)N5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 3
6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 6
6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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